molecular formula C23H29N3O4 B2596149 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 894001-37-7

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2596149
CAS No.: 894001-37-7
M. Wt: 411.502
InChI Key: PVBVHBSBDYSSPW-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes an indole core, an azepane ring, and a tetrahydrofuran moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: Starting from a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Azepane Ring: The azepane ring is incorporated via nucleophilic substitution or ring-closing reactions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is added through etherification or other suitable coupling reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties and reactivity.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole core may bind to certain receptors or enzymes, modulating their activity. The azepane ring and tetrahydrofuran moiety could enhance the compound’s binding affinity and specificity, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide include:

The uniqueness of this compound lies in its combination of these structural features, potentially offering a distinct profile of biological activity and chemical reactivity.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21(25-11-5-1-2-6-12-25)16-26-15-19(18-9-3-4-10-20(18)26)22(28)23(29)24-14-17-8-7-13-30-17/h3-4,9-10,15,17H,1-2,5-8,11-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVHBSBDYSSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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